![molecular formula C10H6N2O B8250169 4-(Oxazol-4-yl)benzonitrile](/img/structure/B8250169.png)
4-(Oxazol-4-yl)benzonitrile
Overview
Description
4-(Oxazol-4-yl)benzonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Isomerization to 4H-Pyrrolo[2,3-d]oxazoles : 4-(Oxazol-4-yl)benzonitrile is utilized in the synthesis of 4H-pyrrolo[2,3-d]oxazoles through thermal isomerization. This process includes the transformation of 5-(2H-azirin-2-yl)oxazole to 4H-pyrrolo[2,3-d]oxazole, yielding a 3aH-pyrrolo[2,3-d]oxazole intermediate followed by a 1,5-H-shift (Zanakhov et al., 2021).
Creation of Oxazole Derivatives : It's involved in the synthesis of oxazole derivatives through photochemical reactions with phosphonium-iodonium ylides (Matveeva et al., 2009).
Optical Properties in Solid State
- Circularly Polarized Luminescence : The chiral optical properties of 4-(Oxazol-4-yl)benzonitrile derivatives, specifically their circularly polarized luminescence (CPL) characteristics, are notable in the solid state, as opposed to their solution state (Hirayama et al., 2014).
Pharmaceutical Research
Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1) Inhibitors : This compound is a critical part of inhibitors targeting the PHD-1 enzyme, with unique binding modes observed in X-ray crystallography studies (Ahmed et al., 2017).
Selective Androgen Receptor Modulators (SARMs) : In the development of SARMs, it plays a role in enhancing AR agonistic activities, with certain derivatives showing promising profiles in pharmacokinetic and toxicological studies (Aikawa et al., 2017).
Material Science
Electrolyte Additive in Lithium Ion Batteries : Derivatives of 4-(Oxazol-4-yl)benzonitrile, like 4-(Trifluoromethyl)-benzonitrile, are used as electrolyte additives in lithium ion batteries, particularly enhancing the cyclic stability of high voltage cathodes (Huang et al., 2014).
Liquid Crystalline Behavior : Certain derivatives show luminescent properties and have been studied for their liquid crystalline behavior and photophysical properties (Ahipa et al., 2014).
Catalysis and Coordination Chemistry
- Formation of Coordination Polymers : It's used in the synthesis of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers with varying frameworks, influenced by ligand modifications (Song et al., 2009).
Synthesis of Other Complex Molecules
Creation of Triazole Derivatives : Employed in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles with potential cytotoxic properties (Ahmed et al., 2016).
Development of Fluorescent Derivatives : Its derivatives have been synthesized and shown to possess fluorescent properties and antimicrobial activities (Phatangare et al., 2013).
properties
IUPAC Name |
4-(1,3-oxazol-4-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNKWZGAEKLCQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=COC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxazol-4-yl)benzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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